molecular formula C20H23FN2O4 B3019428 N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide CAS No. 1797025-35-4

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide

Cat. No.: B3019428
CAS No.: 1797025-35-4
M. Wt: 374.412
InChI Key: CSBUGNNJRGUEFR-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions may result in the replacement of ethoxy or methoxy groups with other functional groups.

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives with different substituents, such as:

  • N1-(4-methoxyphenyl)-N2-(2-(2-chlorophenyl)-2-methoxypropyl)oxalamide
  • N1-(4-ethoxyphenyl)-N2-(2-(2-bromophenyl)-2-methoxypropyl)oxalamide

Uniqueness

N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide is unique due to its specific combination of ethoxyphenyl and fluorophenyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4/c1-4-27-15-11-9-14(10-12-15)23-19(25)18(24)22-13-20(2,26-3)16-7-5-6-8-17(16)21/h5-12H,4,13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUGNNJRGUEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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